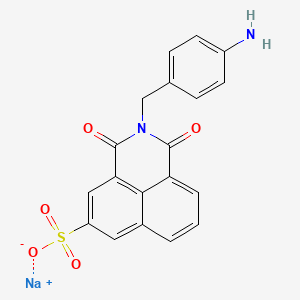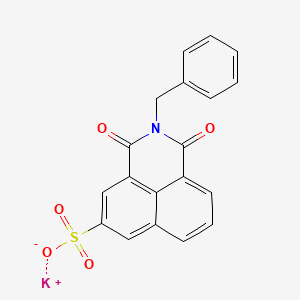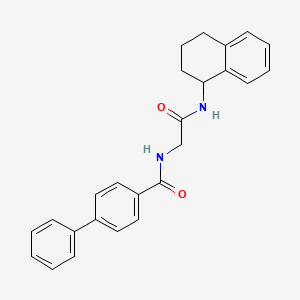
Inhibidor de la Kinasa TAO 1
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El inhibidor de la quinasa TAO 1 tiene varias aplicaciones de investigación científica, que incluyen:
Enfermedades neurodegenerativas: Se ha demostrado que reduce la fosforilación de tau en sitios asociados con la neurodegeneración en la enfermedad de Alzheimer y las tauopatías relacionadas.
Investigación del cáncer: El inhibidor retrasa la mitosis e induce la muerte celular mitótica en células de cáncer de mama con amplificación de centriolos, lo que lo convierte en un posible objetivo terapéutico para el tratamiento del cáncer.
Estudios de señalización celular: El inhibidor de la quinasa TAO 1 se utiliza para estudiar la regulación de las vías de señalización de MAPK, incluida la cinasa N-terminal de c-Jun (JNK) y las MAPK p38.
Desarrollo de fármacos: El inhibidor sirve como compuesto líder para el desarrollo de nuevos fármacos que se dirigen a las TAOK
Mecanismo De Acción
El inhibidor de la quinasa TAO 1 ejerce sus efectos inhibiendo selectivamente la actividad de TAOK1 y TAOK2. Estas quinasas están involucradas en varios procesos celulares, que incluyen:
Transducción de señales: Las TAOK regulan las vías de señalización de MAPK, incluida la activación de JNK y las MAPK p38.
Análisis Bioquímico
Biochemical Properties
TAO Kinase inhibitor 1 is an ATP-competitive inhibitor with high selectivity for TAOK1 and TAOK2, exhibiting IC50 values of 11 nM and 15 nM, respectively . This compound interacts with the active sites of these kinases, preventing ATP binding and subsequent phosphorylation of downstream targets. The inhibition of TAOKs by TAO Kinase inhibitor 1 affects various signaling pathways, including the p38 MAPK and SAPK/JNK cascades, which are involved in stress responses and apoptosis . Additionally, TAO Kinase inhibitor 1 has been shown to reduce tau phosphorylation at pathological sites, highlighting its potential in neurodegenerative disease research .
Cellular Effects
TAO Kinase inhibitor 1 influences several cellular processes by modulating TAOK activity. In various cell types, including neurons and cancer cells, this compound has been observed to delay mitosis and induce mitotic cell death . By inhibiting TAOKs, TAO Kinase inhibitor 1 disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, this compound affects cell signaling pathways, such as the Hippo pathway, which regulates cell proliferation and apoptosis . The impact of TAO Kinase inhibitor 1 on gene expression and cellular metabolism is also significant, as it alters the expression of genes involved in these processes.
Molecular Mechanism
The molecular mechanism of TAO Kinase inhibitor 1 involves its binding to the ATP-binding sites of TAOK1 and TAOK2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, disrupting various signaling pathways. For instance, the inhibition of TAOKs by TAO Kinase inhibitor 1 affects the p38 MAPK and SAPK/JNK pathways, leading to altered cellular responses to stress and apoptosis . Additionally, TAO Kinase inhibitor 1 reduces tau phosphorylation at specific sites, which is crucial in the context of neurodegenerative diseases . This compound’s ability to modulate these pathways underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TAO Kinase inhibitor 1 have been studied over various time frames. The compound has shown stability and sustained activity in vitro, maintaining its inhibitory effects on TAOKs over extended periods . Long-term studies have demonstrated that TAO Kinase inhibitor 1 can effectively reduce tau phosphorylation and mitigate neurodegenerative processes in cell models
Dosage Effects in Animal Models
Studies in animal models have explored the dosage effects of TAO Kinase inhibitor 1, revealing a dose-dependent response. At lower doses, the compound effectively inhibits TAOK activity without causing significant toxicity . Higher doses have been associated with adverse effects, including toxicity and off-target interactions. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects. The threshold effects observed in these studies provide valuable insights into the safe and effective use of TAO Kinase inhibitor 1 in preclinical research.
Metabolic Pathways
TAO Kinase inhibitor 1 is involved in various metabolic pathways, primarily through its interaction with TAOKs. By inhibiting these kinases, the compound affects the phosphorylation state of multiple substrates, altering metabolic flux and metabolite levels The impact on metabolic pathways is particularly relevant in the context of diseases such as cancer and neurodegeneration, where dysregulated metabolism plays a crucial role
Transport and Distribution
The transport and distribution of TAO Kinase inhibitor 1 within cells and tissues are critical for its efficacy. The compound is likely transported via specific transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, TAO Kinase inhibitor 1 accumulates in specific compartments, where it exerts its inhibitory effects on TAOKs. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
TAO Kinase inhibitor 1 exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, where it interacts with TAOKs and other biomolecules . Post-translational modifications and targeting signals play a role in directing TAO Kinase inhibitor 1 to these compartments, ensuring its effective inhibition of TAOK activity. The subcellular localization of this compound is a key factor in its ability to modulate cellular processes and signaling pathways.
Métodos De Preparación
La síntesis del inhibidor de la quinasa TAO 1 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales específicos para mejorar su actividad inhibitoria. La ruta sintética generalmente implica:
Formación de la estructura principal: Este paso incluye la construcción del marco molecular básico.
Modificaciones del grupo funcional: Introducción de grupos específicos para mejorar la selectividad y la potencia.
Purificación y caracterización: El compuesto final se purifica mediante técnicas cromatográficas y se caracteriza mediante métodos espectroscópicos
Los métodos de producción industrial para el inhibidor de la quinasa TAO 1 no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
El inhibidor de la quinasa TAO 1 experimenta varias reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales en el inhibidor, alterando potencialmente su actividad.
Reacciones de sustitución: Estas reacciones implican el reemplazo de átomos o grupos específicos dentro de la molécula, que se pueden utilizar para crear análogos con diferentes propiedades.
Hidrólisis: Esta reacción puede descomponer el inhibidor en fragmentos más pequeños
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos para facilitar las transformaciones deseadas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
El inhibidor de la quinasa TAO 1 es único en su selectividad y potencia para TAOK1 y TAOK2. Compuestos similares incluyen:
Estaurosporina: Un inhibidor de quinasa de amplio espectro que también se dirige a las TAOK pero carece de selectividad.
NVP-TAE684: Otro inhibidor de quinasa con actividad contra las TAOK pero con diferentes perfiles de selectividad.
El inhibidor de la quinasa TAO 1 destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con TAOK y desarrollar terapias dirigidas.
Propiedades
IUPAC Name |
N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(27-23-12-6-10-20-9-4-5-11-22(20)23)17-26-25(29)21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-5,7-9,11,13-16,23H,6,10,12,17H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKXOAJVNFOHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


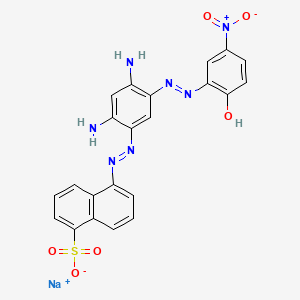
![4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride](/img/structure/B606695.png)
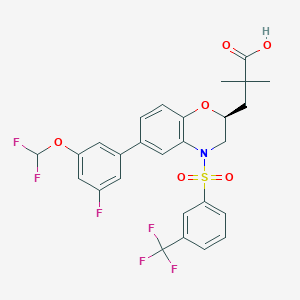
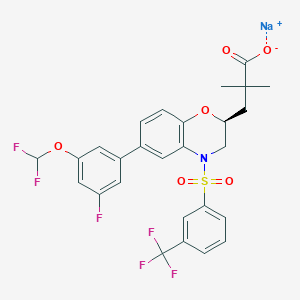
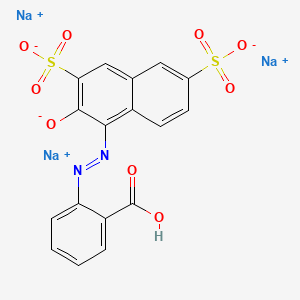
![(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B606703.png)
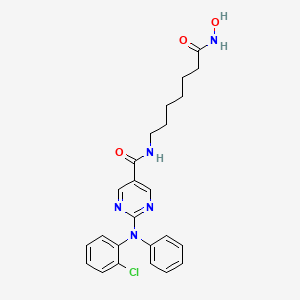



![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)
